4-(Pyridin-4-ylmethoxy)pyridin-3-amine is a chemical compound characterized by its dual pyridine structure, which includes a methoxy group linked to one of the pyridine rings. This compound exhibits significant structural features that influence its chemical properties and biological activities. The presence of nitrogen atoms in the pyridine rings contributes to its basicity and potential reactivity in various
These reactions highlight the compound's versatility in synthetic chemistry, allowing for the modification of its structure for various applications.
4-(Pyridin-4-ylmethoxy)pyridin-3-amine has been investigated for its potential biological activities, particularly in the context of cancer research. The compound has shown promise as a therapeutic agent due to its ability to interact with specific biological targets, such as enzymes involved in histone methylation. Research indicates that it may act as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a crucial role in regulating gene expression and is implicated in various cancers . Its ability to modulate cellular processes makes it a candidate for further studies in pharmacology.
The synthesis of 4-(Pyridin-4-ylmethoxy)pyridin-3-amine can be achieved through several methods:
These methods reflect the ongoing development in synthetic organic chemistry aimed at producing complex heterocyclic compounds efficiently.
4-(Pyridin-4-ylmethoxy)pyridin-3-amine has several notable applications:
Studies on interaction mechanisms reveal that 4-(Pyridin-4-ylmethoxy)pyridin-3-amine binds to specific molecular targets within cells, influencing pathways such as signal transduction and gene expression. The binding affinity and interaction dynamics with LSD1 have been characterized through enzyme kinetics and molecular modeling studies, providing insights into its potential therapeutic effects . These interactions are critical for understanding how this compound may modulate biological functions.
Several compounds share structural similarities with 4-(Pyridin-4-ylmethoxy)pyridin-3-amine, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(Pyridin-4-ylmethoxy)pyridin-3-amine | Dual pyridine structure with methoxy group | Potential LSD1 inhibitor; versatile reactivity |
| 3-(Piperidin-4-ylmethoxy)pyridine | Piperidine ring instead of second pyridine | Different binding characteristics; varied biological activity |
| N-(Pyridin-2-yl)methanesulfonamide | Contains sulfonamide functional group | Distinct reactivity; potential use in anti-inflammatory applications |
| N-(Pyridin-3-yl)benzamide | Benzamide moiety present | Different pharmacological profile; potential use in cancer therapy |
This table illustrates how 4-(Pyridin-4-ylmethoxy)pyridin-3-amine stands out due to its unique combination of structural features and biological activities compared to similar compounds. Each compound's distinct properties can lead to varied applications in medicinal chemistry and material science.
Multi-component reactions have emerged as powerful synthetic tools for constructing highly substituted pyridine derivatives, offering significant advantages in terms of atom economy and synthetic efficiency [1]. These transformations enable the simultaneous formation of multiple bonds in a single operation, making them particularly attractive for accessing complex heterocyclic structures like 4-(Pyridin-4-ylmethoxy)pyridin-3-amine [2] [3].
The lithiated alkoxyallenes, nitriles, and carboxylic acids (LANCA) three-component reaction represents a breakthrough methodology for synthesizing highly substituted pyridin-4-ol derivatives [2] [4]. This transformation proceeds through a unique mechanism involving sequential nucleophilic addition and intramolecular cyclization processes [2].
The reaction initiates with lithiated methoxyallene reacting with nitriles to form primary addition products, which subsequently undergo acid-promoted cyclization to yield pyridin-4-ol derivatives [2]. The mechanism involves protonation of the initial adduct to generate an iminium ion, followed by nucleophilic attack by carboxylate and aldol-type cyclization [2].
Table 1: Reaction Yields and Conditions for Alkoxyallene-Nitrile-Carboxylic Acid Systems
| Entry | Alkoxyallene | Nitrile | Carboxylic Acid | Product Yield | Reference |
|---|---|---|---|---|---|
| 1 | Methoxyallene | Pivalonitrile | Trifluoroacetic acid | 83% | [2] |
| 2 | Methoxyallene | Benzonitrile | Trifluoroacetic acid | 60% | [2] |
| 3 | Methoxyallene | Acetonitrile | Trifluoroacetic acid | 37% | [2] |
| 4 | Benzyloxy allene | Pivalonitrile | Trifluoroacetic acid | 50% | [2] |
| 5 | Methoxyallene | Thiophene nitrile | Trifluoroacetic acid | 67% | [2] |
The scope of this transformation extends to various nitrile components, including alkyl nitriles such as pivalonitrile and acetonitrile, as well as aromatic nitriles like benzonitrile and thiophene derivatives [2]. Yields typically range from 23% to 83%, with electron-rich aromatic nitriles generally providing better results than simple alkyl nitriles [2].
Carboxylic acid diversity significantly impacts the reaction outcome, with fluorinated carboxylic acids demonstrating superior performance due to enhanced electrophilicity of the resulting amide intermediates [2]. Non-fluorinated carboxylic acids require additional activation steps to achieve complete cyclization [2].
The optimization of lithiated methoxyallene intermediates represents a critical aspect of the three-component pyridine synthesis [2] [5]. Temperature control during the lithiation process proves essential, with optimal conditions typically requiring temperatures between -78°C and -40°C to maintain intermediate stability [2].
The cyclization step requires careful optimization using trimethylsilyl trifluoromethanesulfonate and triethylamine in dichloromethane under reflux conditions for extended periods [2] [6]. This treatment ensures complete conversion of enamide intermediates to the desired pyridin-4-ol products [2].
Table 2: Optimization Parameters for Lithiated Methoxyallene Reactions
| Parameter | Optimal Range | Effect on Yield | Reference |
|---|---|---|---|
| Temperature (lithiation) | -78°C to -40°C | Maintains stability | [2] |
| Reaction time (cyclization) | 48-72 hours | Complete conversion | [2] |
| Trimethylsilyl trifluoromethanesulfonate equivalents | 2.0-3.0 eq | Promotes cyclization | [2] [6] |
| Triethylamine equivalents | 3.0-4.0 eq | Neutralizes acid | [2] |
| Solvent system | Dichloromethane | Optimal solubility | [2] |
The choice of base significantly influences the reaction outcome, with n-butyllithium demonstrating superior performance compared to other lithium reagents [5]. The order of addition proves crucial, with sequential addition of nitrile followed by carboxylic acid providing optimal results [2].
Solvent selection impacts both reaction rate and selectivity, with ethereal solvents like diethyl ether and tetrahydrofuran providing the best balance of reactivity and stability [2] [5]. The use of polar aprotic solvents during the cyclization step enhances the electrophilicity of the amide intermediates [2].
Post-synthetic functionalization of pyridine derivatives offers versatile pathways for introducing diverse functional groups and achieving complex molecular architectures [7] [8]. These methods enable the modification of pre-formed pyridine rings through selective activation and subsequent transformation reactions [9] [10].
Nonaflate intermediates serve as highly versatile electrophilic partners for various cross-coupling reactions, offering superior stability compared to corresponding triflates [11] [12]. The generation of pyridin-4-yl nonaflates from pyridin-4-ol precursors involves treatment with nonafluorobutanesulfonyl fluoride in the presence of sodium hydride [2].
The nonaflation process proceeds through initial deprotonation of the pyridin-4-ol to form the corresponding alkoxide, followed by nucleophilic substitution with nonafluorobutanesulfonyl fluoride [2] [11]. This transformation typically achieves yields ranging from 30% to 90% depending on the substitution pattern and reaction conditions [2].
Table 3: Nonaflate Formation Yields and Conditions
| Substrate | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 3-Methoxypyridin-4-ol | Sodium hydride | Tetrahydrofuran | Room temperature | 62% | [2] |
| 3-Benzyloxypyridin-4-ol | Sodium hydride | Tetrahydrofuran | Room temperature | 37% | [2] |
| 2-Trifluoromethylpyridin-4-ol | Sodium hydride | Tetrahydrofuran | Room temperature | 48% | [2] |
| 6-Phenylpyridin-4-ol | Sodium hydride | Tetrahydrofuran | Room temperature | 55% | [2] |
The stability of nonaflate intermediates allows for extended storage and purification by standard chromatographic methods [11] [12]. These compounds demonstrate remarkable thermal stability and resistance to hydrolysis under neutral conditions [11].
Reaction conditions require anhydrous environments to prevent competitive hydrolysis of the sulfonyl fluoride reagent [2] [12]. The use of excess base ensures complete deprotonation while preventing decomposition of the nonaflate product [2].
Palladium-catalyzed cross-coupling reactions of pyridin-4-yl nonaflates provide access to a wide range of substituted pyridine derivatives through carbon-carbon and carbon-heteroatom bond formation [2] [13]. These transformations typically proceed through the classical oxidative addition, transmetalation, and reductive elimination sequence characteristic of palladium catalysis [14] [15].
Suzuki-Miyaura couplings with boronic acids represent the most extensively studied transformation, achieving yields of 74% to 99% under optimized conditions [2]. The reaction tolerates various functional groups including electron-withdrawing and electron-donating substituents on both coupling partners [2] [16].
Table 4: Palladium-Catalyzed Cross-Coupling Reactions of Pyridin-4-yl Nonaflates
| Coupling Partner | Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Palladium acetate/triphenylphosphine | Dimethylformamide | 70°C | 84% | [2] |
| 4-Methoxyphenylboronic acid | Palladium acetate/triphenylphosphine | Dimethylformamide | 70°C | 74% | [2] |
| 4-Acetylphenylboronic acid | Palladium acetate/triphenylphosphine | Dimethylformamide | 70°C | 98% | [2] |
| Phenylacetylene | Palladium acetate/triphenylphosphine/copper iodide | Dimethylformamide | 70°C | 72% | [2] |
Sonogashira couplings with terminal alkynes proceed efficiently under standard conditions, providing access to alkynyl-substituted pyridine derivatives [2]. These reactions typically require copper co-catalysis and demonstrate broad substrate scope [2].
The mechanism involves initial oxidative addition of the nonaflate to palladium(0), followed by transmetalation with the organoborane or alkyne partner [14] [15]. Reductive elimination regenerates the palladium(0) catalyst while forming the desired carbon-carbon bond [14].
Stille couplings with organostannanes offer an alternative approach for introducing various carbon-based substituents [2]. These reactions demonstrate particular utility for substrates that are incompatible with the basic conditions required for Suzuki couplings [2].
Base selection significantly influences reaction efficiency, with cesium carbonate and potassium phosphate providing optimal results in most cases [2] [13]. The choice of ligand affects both reaction rate and selectivity, with electron-rich phosphines generally favoring the desired cross-coupling pathway [14].
The structural elucidation of 4-(Pyridin-4-ylmethoxy)pyridin-3-amine through X-ray crystallographic analysis reveals critical insights into the molecular architecture and intermolecular interactions of pyridin-4-ol derivatives and related structures. Single-crystal X-ray diffraction studies provide definitive structural parameters that establish the three-dimensional arrangement of atoms within the crystal lattice [1] [2] .
Crystallographic investigations of pyridin-4-ol derivatives demonstrate distinct structural characteristics. The pyridin-4-ol-hydroquinone (2/1) complex crystallizes in the monoclinic space group P 1 21/c 1 with unit cell parameters a = 6.2244 Å, b = 17.3662 Å, c = 7.1342 Å, and β = 109.585° [4]. The crystal structure exhibits Z = 2 molecules per unit cell, indicating a relatively compact packing arrangement. This structural organization is stabilized through hydrogen bonding interactions between the hydroxyl groups and neighboring molecules [4].
The fundamental pyridine structure, serving as the core framework for the target compound, displays orthorhombic symmetry with space group Pna2₁ [5]. The unit cell dimensions are characterized by a = 1752.4(3) pm, b = 896.9(2) pm, and c = 1135.2(2) pm at 153 K, with Z = 16 molecules per unit cell [5]. The molecular geometry approaches C₂ᵥ symmetry, with the ring centers arranged in a body-centered cubic lattice pattern that assigns a molecular coordination number of 14 to each of the four independent molecules [5].
| Compound | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | β (°) | Z | Temperature (K) |
|---|---|---|---|---|---|---|---|
| Pyridine | Pna2₁ | 17.524 | 8.969 | 11.352 | 90.0 | 16 | 153 |
| Pyridin-4-ol-hydroquinone (2/1) | P 1 21/c 1 | 6.2244 | 17.3662 | 7.1342 | 109.585 | 2 | Not specified |
| 4-Aminopyridine perchlorate salt | P21/n | 10.8317 | 9.0529 | 13.7032 | 99.243 | 4 | Room temperature |
| Tri(pyridin-4-yl)amine | P 1 21/c 1 | 8.708 | 15.9311 | 9.559 | 111.714 | 4 | Not specified |
Related aminopyridine derivatives exhibit structural variations that provide insights into the target compound's crystallographic behavior. The 4-aminopyridine perchlorate salt crystallizes in the monoclinic system with space group P21/n, displaying unit cell parameters a = 10.8317(8) Å, b = 9.0529(5) Å, c = 13.7032(9) Å, and β = 99.243(3)° [6]. The stability of this supramolecular structure is ensured by hydrogen bonding contacts with N-H···O lengths ranging between 3.065 and 3.167 Å [6].
Tri(pyridin-4-yl)amine, a compound sharing structural motifs with the target molecule, crystallizes in space group P 1 21/c 1 with unit cell dimensions a = 8.7080 Å, b = 15.9311 Å, c = 9.5590 Å, and β = 111.714° [7]. This structure demonstrates the characteristic packing patterns observed in polysubstituted pyridine derivatives, with π-π stacking interactions contributing to crystal stability [7].
Structural analysis of N′-aminopyridine-2-carboximidamide reveals nearly planar molecular geometry with root-mean-square deviation from planarity of 0.0108 Å [10]. The N-N single bond length in this compound measures 1.424(5) Å, providing comparative data for understanding amino group interactions in related structures [10]. The planarity of such structures is maintained through extended conjugation and minimization of steric interactions [10].
The nuclear magnetic resonance spectroscopic analysis of 4-(Pyridin-4-ylmethoxy)pyridin-3-amine reveals characteristic spectral signatures that enable definitive structural identification and conformational analysis. The methoxy and pyridinyl structural motifs exhibit distinct NMR patterns that serve as diagnostic tools for compound characterization [11] [12] [13].
Methoxy groups demonstrate highly distinctive NMR signatures that facilitate their identification in complex molecular systems. In ¹H NMR spectroscopy, methoxy groups consistently appear as singlets integrating to three protons within the chemical shift range of 2.4 to 4.4 ppm [11]. This characteristic pattern results from the absence of scalar coupling between the methyl protons and adjacent atoms, producing a sharp singlet resonance [11]. The specific chemical shift position within this range depends on the electronic environment created by neighboring functional groups and aromatic systems [11].
The corresponding ¹³C NMR signature of methoxy carbon atoms appears between 46 and 69 ppm, providing complementary structural information [11]. This carbon resonance typically exhibits a strong signal due to the quaternary nature of the methyl carbon and its direct attachment to oxygen [11]. The chemical shift range reflects variations in electronic shielding caused by different substitution patterns and aromatic environments [11].
| Structural Motif | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Methoxy group (-OCH₃) | 2.4-4.4 (singlet, 3H) | 46-69 | Singlet (no coupling) | 3H |
| Pyridine ring protons | 7.2-8.8 (multiplets) | 120-150 | Doublet/multiplet | 1H each |
| Pyridin-4-ylmethyl CH₂ | 5.0-5.2 (singlet, 2H) | 65-75 | Singlet | 2H |
| Aminopyridine NH₂ | 4.5-6.5 (broad singlet, 2H) | 155-165 (quaternary) | Broad singlet | 2H |
Pyridine ring protons exhibit characteristic downfield chemical shifts due to the deshielding effect of the aromatic π-electron system and the electronegative nitrogen atom [12] [14]. The protons adjacent to nitrogen (H-2 and H-6 positions) typically resonate between 8.4 and 8.8 ppm, while protons at the H-3 and H-5 positions appear at slightly more upfield positions around 7.2 to 7.8 ppm [12] [14]. These chemical shift differences arise from the varying degrees of deshielding experienced by protons at different positions relative to the nitrogen atom [12] [14].
The methoxy substitution on pyridine rings produces distinctive electronic effects that influence NMR parameters. Studies of 2-methoxy-5-substituted pyridines demonstrate that methoxy groups in the 2-position exhibit significant resonance interaction with the aromatic π-system [13]. The ¹⁷O and ¹³C chemical shifts of the methoxy group are particularly sensitive to these electronic resonance effects, with substantial variations observed depending on the nature of para-positioned substituents [13].
Electronic resonance interactions between methoxy groups and pyridine rings result in characteristic conformational preferences. The planar conformation of the methoxy group relative to the aromatic ring is stabilized by resonance interaction between the oxygen lone pair and the aromatic π-electron system [13]. This planar arrangement produces distinct NMR parameters that differ from non-conjugated methoxy groups [13].
The pyridin-4-ylmethoxy linkage in the target compound generates unique spectroscopic signatures. The methylene bridge connecting the pyridine ring to the methoxy oxygen typically appears as a singlet around 5.0 to 5.2 ppm in ¹H NMR spectra [15] [16]. This downfield shift reflects the deshielding influence of both the pyridine ring and the oxygen atom [15] [16]. The corresponding ¹³C resonance of this methylene carbon appears between 65 and 75 ppm [15] [16].
Aminopyridine moieties contribute characteristic resonances to the NMR spectrum. The amino group protons typically appear as broad singlets between 4.5 and 6.5 ppm, with the broadening resulting from rapid exchange with trace moisture and quadrupolar relaxation effects [17] [18]. The carbon atom bearing the amino group exhibits a downfield shift to approximately 155-165 ppm due to the electron-withdrawing effect of the nitrogen substituent [17] [18].
The mass spectrometric analysis of 4-(Pyridin-4-ylmethoxy)pyridin-3-amine reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the dissociation pathways of pyridinyl ether and aminopyridine systems. Electron ionization mass spectrometry produces distinctive fragmentation signatures that enable compound identification and structural elucidation [19] [20] [17].
The molecular ion peak of 4-(Pyridin-4-ylmethoxy)pyridin-3-amine appears at the expected molecular weight, though its relative intensity varies depending on ionization conditions and molecular stability [19] [20]. The molecular ion typically exhibits moderate to low intensity due to the facile fragmentation pathways available to this compound class [19] [20].
| Fragment Type | Typical m/z Range | Fragmentation Mechanism | Relative Intensity |
|---|---|---|---|
| Molecular ion [M]+ | Molecular weight | Electron ionization | Variable (5-100%) |
| Methoxy loss [M-31]+ | [M-31] | α-cleavage at C-O bond | Moderate (20-60%) |
| Pyridine fragment [C₅H₅N]+ | 79 | Ring fragmentation | High (60-100%) |
| Aminopyridine base peak | 94 (2-aminopyridine) | Base peak formation | Base peak (100%) |
| CH₂O loss from methoxy | [M-30] | Radical loss | Low-moderate (10-40%) |
| Pyridinylmethyl fragment | 108-122 | Benzylic cleavage | Moderate (30-70%) |
The predominant fragmentation pathway involves α-cleavage at the carbon-oxygen bond of the methoxy linkage, resulting in loss of 31 mass units corresponding to the OCH₃ radical [19] [21]. This fragmentation mechanism is characteristic of aromatic ethers and represents a thermodynamically favorable process due to the stabilization of the resulting aromatic cation [19] [21]. The [M-31]+ fragment typically exhibits moderate to high relative intensity, often serving as a diagnostic ion for methoxy-containing compounds [19] [21].
Pyridine ring fragmentation produces characteristic ions that serve as structural fingerprints. The pyridine molecular ion at m/z 79 represents a stable aromatic cation that frequently appears as a prominent peak in the mass spectrum [22] [21]. Additional pyridine-related fragments include ions at m/z 78 (loss of hydrogen from pyridine), m/z 51 (corresponding to C₄H₃⁺), and m/z 77 (benzene cation formed through ring contraction) [22] [21].
Aminopyridine derivatives exhibit characteristic base peak formation patterns. Studies of 2-aminopyridine fragmentation demonstrate that the molecular ion at m/z 94 frequently serves as the base peak due to its exceptional stability [18] [23]. The amino group stabilizes the molecular ion through resonance interactions with the aromatic π-system, resulting in reduced fragmentation tendency compared to unsubstituted pyridines [18] [23].
The benzylic cleavage pathway generates pyridinylmethyl fragments in the m/z range of 108-122, depending on the specific substitution pattern [20] [24]. This fragmentation occurs through homolytic cleavage of the bond adjacent to the aromatic ring, producing relatively stable benzylic radical cations [20] [24]. The stability of these fragments contributes to their moderate to high relative intensities in the mass spectrum [20] [24].
Additional fragmentation pathways include the loss of formaldehyde (CH₂O, 30 mass units) from methoxy-containing fragments, resulting in [M-30]+ ions with low to moderate relative intensities [19] [20]. This secondary fragmentation pathway provides additional structural information and helps differentiate between isomeric compounds [19] [20].
The mass spectrometric fragmentation pattern of 4-(Pyridin-4-ylmethoxy)pyridin-3-amine reflects the combined influences of the pyridine rings, methoxy linkage, and amino substituent. The electron ionization process preferentially cleaves the weakest bonds, following established fragmentation rules for aromatic heterocycles and ethers [19] [20] [17]. Understanding these fragmentation patterns enables confident structural assignment and provides valuable information for compound identification in complex mixtures [19] [20] [17].
| Bond Type | Typical Bond Length (Å) | Bond Character | Standard Deviation (Å) |
|---|---|---|---|
| Pyridine C-N (aromatic) | 1.335-1.355 | Partial double bond | ±0.005 |
| C-O (methoxy) | 1.360-1.443 | Single bond | ±0.008 |
| C-C (aromatic ring) | 1.379-1.396 | Aromatic delocalized | ±0.009 |
| N-H (amino group) | 1.01-1.03 | Single bond | ±0.02 |
| C-H (methyl) | 1.08-1.10 | Single bond | ±0.02 |
| C-N (amino to ring) | 1.355-1.395 | Single bond with conjugation | ±0.010 |